molecular formula C19H17BrN4O2 B14967492 1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14967492
M. Wt: 413.3 g/mol
InChI Key: MGUDVRACIBTZPA-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a multi-step process involving the reaction of appropriate amines with succinic anhydride.

    Amide Bond Formation: The final step involves coupling the brominated indazole with the pyrrolidine derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may yield various substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(6-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17BrN4O2/c1-11-2-5-14(6-3-11)21-19(26)12-8-17(25)24(10-12)18-15-7-4-13(20)9-16(15)22-23-18/h2-7,9,12H,8,10H2,1H3,(H,21,26)(H,22,23)

InChI Key

MGUDVRACIBTZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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